molecular formula C₂₄H₂₀ClN ₃O₃ B1140030 N-(3-吡啶基)吲哚美辛酰胺 CAS No. 261755-29-4

N-(3-吡啶基)吲哚美辛酰胺

货号: B1140030
CAS 编号: 261755-29-4
分子量: 433.89
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

N-(3-Pyridyl)indomethacin Amide has a wide range of applications in scientific research:

作用机制

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Pyridyl)indomethacin Amide typically involves the reaction of indomethacin with 3-aminopyridine under specific conditions. The process generally includes the following steps:

Industrial Production Methods

While specific industrial production methods are not widely documented, the synthesis process in a laboratory setting can be scaled up for industrial production. This would involve optimizing reaction conditions, using larger reaction vessels, and employing industrial-scale purification techniques.

化学反应分析

Types of Reactions

N-(3-Pyridyl)indomethacin Amide primarily undergoes the following types of reactions:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

相似化合物的比较

Similar Compounds

Uniqueness

N-(3-Pyridyl)indomethacin Amide is unique due to its high selectivity for COX-2 over COX-1, making it a valuable tool for studying COX-2-specific pathways and for developing targeted anti-inflammatory therapies. Its reversible inhibition mechanism also distinguishes it from other COX-2 inhibitors .

生物活性

N-(3-Pyridyl)indomethacin amide (N-3PyIA) is a derivative of indomethacin, a well-known non-steroidal anti-inflammatory drug (NSAID). This compound has garnered attention for its selective inhibition of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammatory processes and pain. This article explores the biological activity of N-3PyIA, including its mechanism of action, comparative potency, and potential therapeutic applications, supported by relevant data and case studies.

N-3PyIA functions primarily as a reversible inhibitor of COX-2. It exhibits a potent inhibitory effect with an IC50 value of 0.052 µM against human recombinant COX-2, making it significantly more effective than its inhibition of ovine COX-1, which has an IC50 of 75 µM . This selectivity is crucial as it minimizes gastrointestinal side effects typically associated with non-selective COX inhibitors.

Comparative Potency

The following table summarizes the inhibitory potency of N-3PyIA compared to other indomethacin derivatives:

CompoundTarget EnzymeIC50 (µM)
N-(3-Pyridyl)indomethacin amideHuman COX-20.052
IndomethacinHuman COX-10.13
IndomethacinHuman COX-20.75
N-(4-chlorobenzoyl)-melatoninAKR1C30.340

This data illustrates that N-3PyIA is significantly more potent against COX-2 than traditional indomethacin, highlighting its potential as a targeted anti-inflammatory agent.

Anti-inflammatory Activity

In a study evaluating various indomethacin analogues, including N-3PyIA, researchers found that these compounds exhibited significant anti-inflammatory properties without the ulcerogenic risks commonly associated with traditional NSAIDs. The study utilized a carrageenan-induced rat paw edema model to assess the anti-inflammatory efficacy in vivo. Results indicated that N-3PyIA effectively reduced edema comparable to standard NSAIDs but with reduced side effects .

Cancer Inhibition Potential

Beyond its anti-inflammatory properties, N-3PyIA has been investigated for its potential anti-cancer effects. Research indicates that derivatives of indomethacin, including N-3PyIA, exhibit antiangiogenic properties, which may inhibit tumor growth by blocking the formation of new blood vessels. This mechanism is particularly relevant in treating various cancers where angiogenesis plays a critical role .

Structure-Activity Relationship (SAR)

Extensive SAR studies have been conducted to understand the relationship between chemical structure and biological activity in indomethacin derivatives. Modifications to the carboxylic acid moiety and the introduction of pyridyl groups have been shown to enhance selectivity for COX-2 while minimizing activity against COX-1. These findings support the development of safer NSAIDs with fewer adverse effects .

属性

CAS 编号

261755-29-4

分子式

C₂₄H₂₀ClN ₃O₃

分子量

433.89

同义词

N-(3-Pyridyl)-1-p-chlorobenzoyl-5-methoxy-2-methylindole-3-acetamide;  1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-N-3-pyridinyl-1H-indole-3-acetamide; 

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。